molecular formula C7H9N3O2 B12976239 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12976239
M. Wt: 167.17 g/mol
InChI Key: WBYIWJRESUEMOL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused bicyclic ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyridine derivatives with urea or thiourea under acidic or basic conditions. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrimidines .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific inhibitory activity on the PI3K/Akt/mTOR pathway, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H9N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12)

InChI Key

WBYIWJRESUEMOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2)NC1

Origin of Product

United States

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